
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is a chiral compound with a complex structure that includes an azido group, a phenyl group, and a deuterated methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chiral Center: The synthesis begins with the preparation of a chiral intermediate, often through asymmetric synthesis or chiral resolution techniques.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Incorporation of the Deuterated Methylphenoxy Group: The deuterated methylphenoxy group is introduced through a nucleophilic substitution reaction using a deuterated phenol derivative.
Industrial Production Methods
Industrial production of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes or other reactive intermediates.
Reduction: The azido group can be reduced to form amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl and methylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitrenes or aziridines.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme mechanisms or protein interactions.
Mechanism of Action
The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems.
Comparison with Similar Compounds
Similar Compounds
®-3-Azido-1-phenyl-1-(2-methylphenoxy)propane: The non-deuterated version of the compound.
®-3-Azido-1-phenyl-1-(2-chlorophenoxy)propane: A similar compound with a chlorine substituent instead of a methyl group.
®-3-Azido-1-phenyl-1-(2-methoxyphenoxy)propane: A similar compound with a methoxy substituent instead of a methyl group.
Uniqueness
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is unique due to the presence of the deuterated methylphenoxy group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required.
Properties
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-NUZBOFKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675651 |
Source


|
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217603-70-7 |
Source


|
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
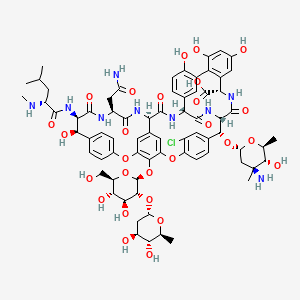

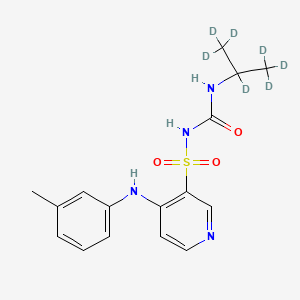
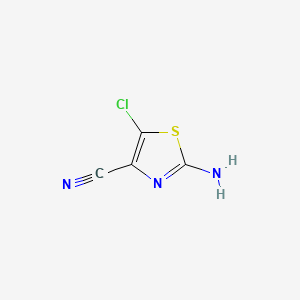
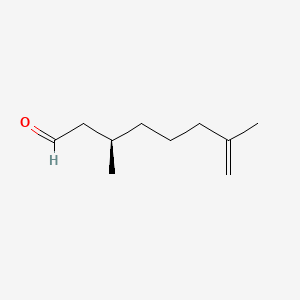
![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)


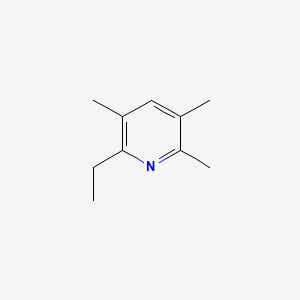
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
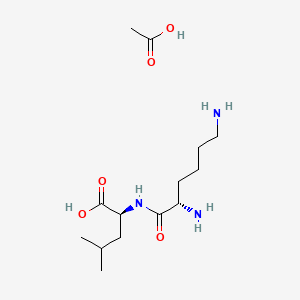
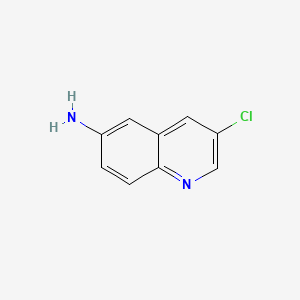
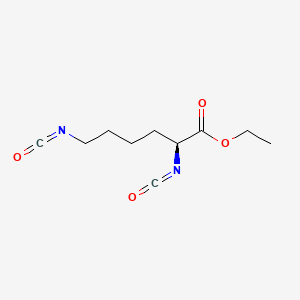
![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
